

Application Notes: K-975 In Vitro Assays

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Compound of Interest

Compound Name: K-975

Cat. No.: B15608640

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Introduction

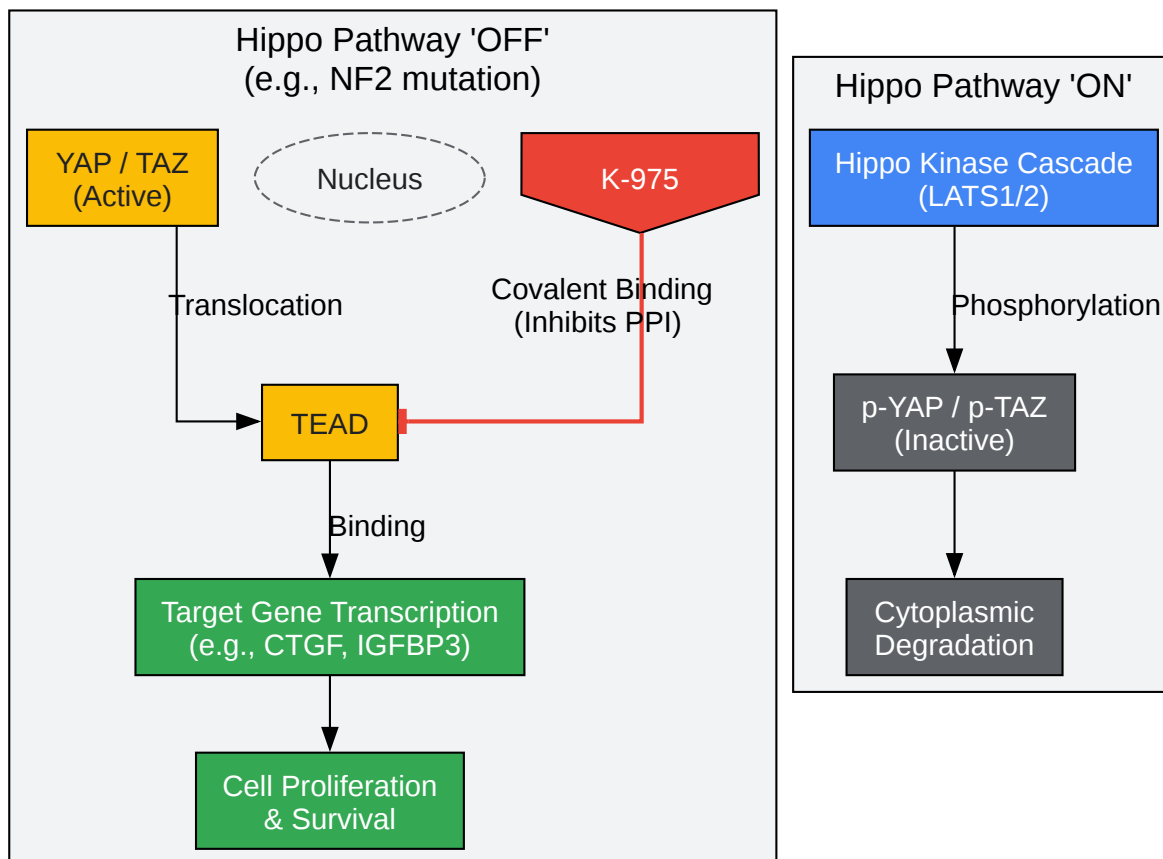
K-975 is a potent, selective, and orally active first-in-class pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor.[1][2][3] It is utilized in cancer research, particularly for malignancies with hyper-activated Hippo signaling pathways, such as malignant pleural mesothelioma (MPM).[1][4] **K-975** exerts its anti-tumor effects by disrupting the protein-protein interaction (PPI) between the transcriptional co-activators YAP (Yes-associated protein 1) or TAZ (Transcriptional coactivator with PDZ-binding motif) and the TEAD family of transcription factors.[1][5]

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][6] When the pathway is active, upstream kinases (like LATS1/2) phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, particularly those with mutations in upstream Hippo pathway components like NF2, the pathway is inactivated.[1][7] This results in the dephosphorylation and nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and IGFBP3.[1][6]

K-975 functions by covalently binding to a conserved cysteine residue (Cys359) located within the central lipid-binding pocket of TEAD proteins.[1][2][8] This binding induces a conformational change in TEAD, allosterically inhibiting its interaction with YAP and TAZ, thereby suppressing the transcription of their downstream target genes and inhibiting tumor cell growth.[1]

Hippo Signaling Pathway & K-975 Inhibition



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Hippo pathway and **K-975**'s point of inhibition.

Quantitative Data Summary

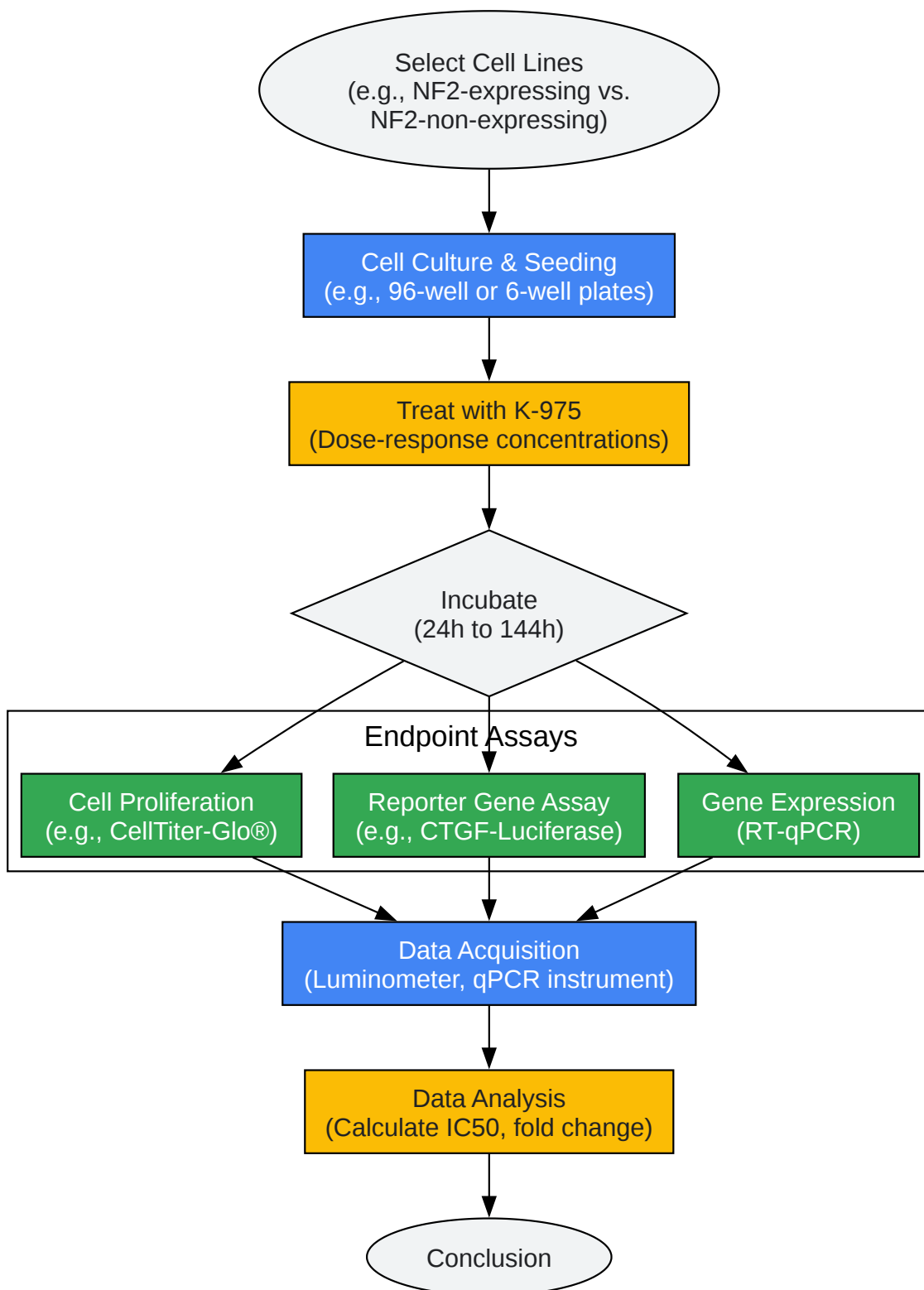
The inhibitory activity of **K-975** has been quantified in various malignant pleural mesothelioma (MPM) cell lines. Its potency is notably higher in cell lines with an inactive Hippo pathway, such as those that are NF2-deficient.^[1]

Cell Line	NF2 Status	Assay Type	IC50 / GI50 (nM)	Reference
NCI-H226	Non-expressing	Cell Proliferation	30	[9]
MSTO-211H	Expressing	Cell Proliferation	50	[9]
NCI-H2052	Non-expressing	Cell Proliferation	180	[9]
MSTO-211H	Expressing	Cell Proliferation	< 100	[2]
Hippo-inactive lines	Non-expressing	Cell Proliferation	< 1000	[7]

Experimental Protocols

The following protocols describe common in vitro assays to characterize the activity of **K-975**.

General In Vitro Workflow for K-975 Evaluation



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A typical workflow for assessing **K-975** activity.

Protocol 1: Cell Proliferation Assay

This protocol determines the dose-dependent effect of **K-975** on the proliferation of cancer cell lines.

Materials:

- MPM cell lines (e.g., NCI-H226, MSTO-211H)[1]
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7]
- **K-975** stock solution (in DMSO)[3]
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well in 100 µL of complete culture medium. Allow cells to attach by incubating overnight at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare a serial dilution of **K-975** in culture medium. A typical concentration range is 0.1 nM to 10,000 nM.[2][8] Include a DMSO-only vehicle control.
- **Treatment:** Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of **K-975** or vehicle control.
- **Incubation:** Incubate the plates for 144 hours (6 days) at 37°C and 5% CO₂. [1][2]
- **Viability Measurement:** After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's protocol.
- **Data Acquisition:** Measure luminescence using a plate reader.

- **Data Analysis:** Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log concentration of **K-975** and use a non-linear regression model to calculate the IC50 or GI50 value.

Protocol 2: TEAD Transcriptional Activity Reporter Assay

This assay measures the ability of **K-975** to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter driven by a TEAD-responsive promoter, such as that of Connective Tissue Growth Factor (CTGF).^[1]

Materials:

- Reporter cell line (e.g., NCI-H661/CTGF-Luc)^{[1][10]}
- Complete culture medium
- **K-975** stock solution (in DMSO)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
- Luminometer

Procedure:

- **Cell Seeding:** Seed the reporter cells in a 96-well plate and allow them to attach overnight.
- **Treatment:** Treat the cells with a serial dilution of **K-975** (e.g., 0.1 nM to 10,000 nM) and a vehicle control.^[2]
- **Incubation:** Incubate the plates for 24 hours at 37°C and 5% CO₂.^{[1][10]}
- **Cell Lysis and Measurement:** Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

- Data Analysis: Normalize the reporter luciferase activity to a co-transfected control reporter (if applicable) or to total protein content. Calculate the percentage of inhibition relative to the vehicle control for each **K-975** concentration.

Protocol 3: Analysis of Downstream Gene Expression by RT-qPCR

This protocol quantifies the effect of **K-975** on the mRNA levels of known YAP/TAZ-TEAD target genes.

Materials:

- MPM cell lines (e.g., NCI-H226)[1]
- 6-well cell culture plates
- **K-975** stock solution (in DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (CTGF, IGFBP3, NPPB) and a housekeeping gene (GAPDH or ACTB)[1][6]
- Real-time PCR instrument

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with **K-975** (e.g., 1 nM to 10,000 nM) or a vehicle control for 24 hours. [8]
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

- cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
- qPCR: Perform quantitative PCR using specific primers for the target genes and the housekeeping gene.
- Data Analysis: Calculate the relative mRNA expression levels using the $\Delta\Delta C_t$ method. The expression of target genes in **K-975**-treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control. **K-975** treatment is expected to decrease the expression of CTGF, IGFBP3, and NPPB.[1][8]

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